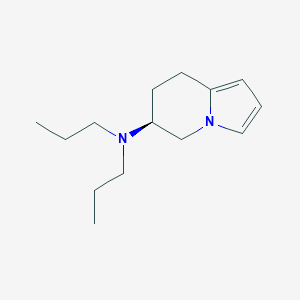
(6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine, also known as 6-DAP, is a chemical compound with potential applications in scientific research.
Mechanism Of Action
The mechanism of action of (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine involves its binding to the α3β4 subtype of nicotinic acetylcholine receptors, which are located on dopamine neurons in the brain. This binding inhibits the release of dopamine, which is a neurotransmitter involved in the regulation of reward and motivation. By blocking the release of dopamine, (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine may be able to reduce the reinforcing effects of drugs of abuse and help individuals overcome addiction.
Biochemical And Physiological Effects
In addition to its effects on dopamine release, (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine has been found to have other biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. It has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine in lab experiments is its selectivity for the α3β4 subtype of nicotinic acetylcholine receptors. This makes it a useful tool for studying the role of these receptors in dopamine release and addiction. However, one limitation of using (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine is its relatively low potency compared to other nicotinic acetylcholine receptor antagonists. This may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research involving (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine. One area of interest is the development of more potent and selective nicotinic acetylcholine receptor antagonists based on the structure of (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine. Another area of interest is the use of (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine in combination with other drugs or therapies for the treatment of addiction and other neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine and its potential uses in the treatment of neurodegenerative diseases.
In conclusion, (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its selective antagonism of the α3β4 subtype of nicotinic acetylcholine receptors makes it a potential target for the development of new treatments for addiction and other neurological disorders. While there are limitations to its use in lab experiments, there are several potential future directions for research involving this compound.
Synthesis Methods
The synthesis of (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine involves the reaction of 1,2,3,4-tetrahydro-β-carboline with propylamine in the presence of a reducing agent. The resulting product is purified through a series of chromatography steps to obtain the pure compound.
Scientific Research Applications
(6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine has been found to be a useful tool in scientific research, particularly in the field of neuroscience. It acts as a selective antagonist for the α3β4 subtype of nicotinic acetylcholine receptors, which are involved in the regulation of dopamine release in the brain. This makes it a potential target for the development of new treatments for addiction and other neurological disorders.
properties
CAS RN |
140848-67-5 |
|---|---|
Product Name |
(6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine |
Molecular Formula |
C14H24N2 |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine |
InChI |
InChI=1S/C14H24N2/c1-3-9-15(10-4-2)14-8-7-13-6-5-11-16(13)12-14/h5-6,11,14H,3-4,7-10,12H2,1-2H3/t14-/m0/s1 |
InChI Key |
JLTVNRULFIBVDV-AWEZNQCLSA-N |
Isomeric SMILES |
CCCN(CCC)[C@H]1CCC2=CC=CN2C1 |
SMILES |
CCCN(CCC)C1CCC2=CC=CN2C1 |
Canonical SMILES |
CCCN(CCC)C1CCC2=CC=CN2C1 |
synonyms |
6-DIP-5,6,7,8-TETIND 6-N,N-dipropylamino-5,6,7,8-tetrahydroindolizine 6-N,N-dipropylamino-5,6,7,8-tetrahydroindolizine, (R)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



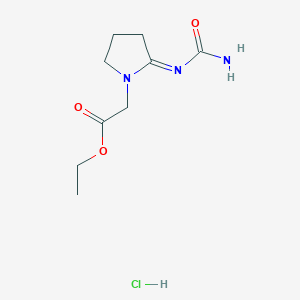
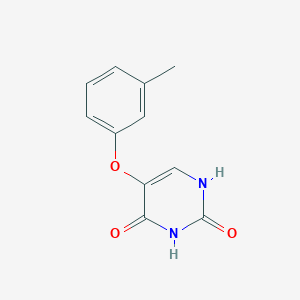
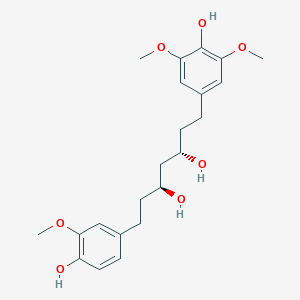
![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)


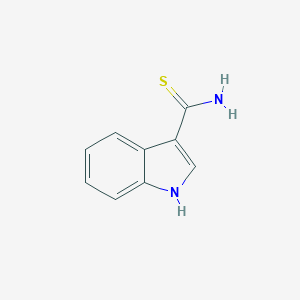
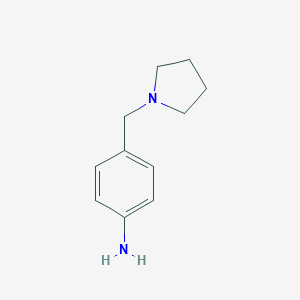
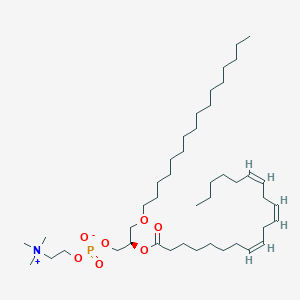

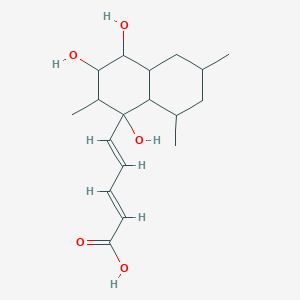
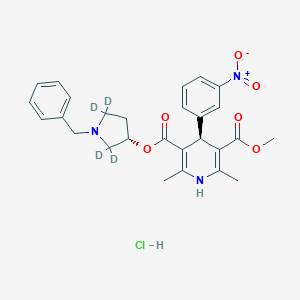
![(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid](/img/structure/B124812.png)
